molecular formula C14H18N2O B502264 N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine

N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B502264
M. Wt: 230.31g/mol
InChI Key: RWYRUOOVJUZQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine is an organic compound that belongs to the class of methanamine derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrrole ring, which is further connected to a methanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrole ring.

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)methanamine can be compared with other similar compounds, such as:

    N-(4-methoxybenzyl)-1H-pyrrol-2-yl)methanamine: Lacks the methyl group on the pyrrole ring.

    N-(4-methoxybenzyl)-1-(1H-pyrrol-2-yl)methanamine: Lacks the methyl group on the pyrrole ring and the methanamine moiety.

    N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrrol-2-yl)ethanamine: Contains an ethanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine

InChI

InChI=1S/C14H18N2O/c1-16-9-3-4-13(16)11-15-10-12-5-7-14(17-2)8-6-12/h3-9,15H,10-11H2,1-2H3

InChI Key

RWYRUOOVJUZQTD-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNCC2=CC=C(C=C2)OC

Canonical SMILES

CN1C=CC=C1CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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